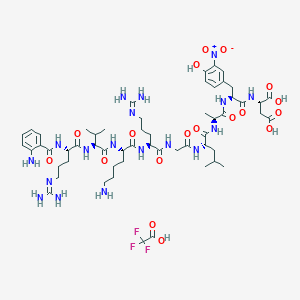
4,6-ジクロロニコチノニトリル
説明
4,6-Dichloronicotinonitrile is a nitrile organic compound . It is used as a pharmaceutical intermediate . The molecular formula is C6H2Cl2N2 and the molecular weight is 173.00 g/mol .
Molecular Structure Analysis
The IUPAC name for 4,6-Dichloronicotinonitrile is 4,6-dichloropyridine-3-carbonitrile . The InChI code is 1S/C6H2Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H . The Canonical SMILES is C1=C(C(=CN=C1Cl)C#N)Cl .Physical And Chemical Properties Analysis
4,6-Dichloronicotinonitrile is a solid . It has a molecular weight of 173.00 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 . The Exact Mass is 171.9595035 g/mol .科学的研究の応用
材料科学とナノテクノロジー
研究者は、4,6-ジアセチルレゾルシノールと組み合わせることでシリカナノ粒子を改質し、シッフ塩基/シリカ複合体を形成しました . これらの改変されたナノ粒子は、ドラッグデリバリー、触媒作用、センサー開発に利用されています。この化合物は、表面と相互作用して安定な複合体を形成する能力があり、材料科学における有用性に貢献しています。
Safety and Hazards
特性
IUPAC Name |
4,6-dichloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRGFXKFARXGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670554 | |
| Record name | 4,6-Dichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166526-03-0 | |
| Record name | 4,6-Dichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)
![4-Ethoxypyrido[1,2-e]purine](/img/structure/B575102.png)







